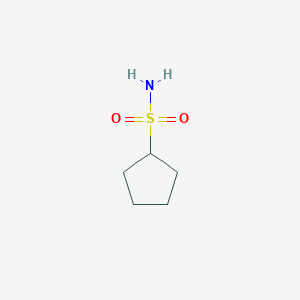

Cyclopentanesulfonamide

Vue d'ensemble

Description

Cyclopentanesulfonamide is an organo-sulfur compound with the molecular formula C5H11NO2S. It features a cyclopentane ring attached to a sulfonamide group, making it a member of the sulfonamide family, which is known for its diverse pharmacological activities .

Méthodes De Préparation

Classical Sulfonation-Amidation Approaches

Sulfonyl Chloride Synthesis

The most common route involves synthesizing cyclopentanesulfonyl chloride as an intermediate. Chlorosulfonation of cyclopentane is achieved using chlorosulfonic acid under controlled conditions:

- Reagents : Cyclopentane, chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).

- Conditions : 0–5°C, 4–6 hours under inert atmosphere.

- Yield : 60–75%.

Amidation of Sulfonyl Chloride

Cyclopentanesulfonyl chloride is reacted with ammonia or amines to yield the sulfonamide:

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonyl chloride | ClSO₃H, DCM | 0–5°C, 4–6 h | 60–75 |

| Amidation | NH₃, THF | 25°C, 12 h | 80–90 |

Ring-Closing Strategies

Cyclopropane-to-Cyclopentane Expansion

Adapted from cyclopropyl sulfonamide synthesis, this method involves expanding a cyclopropane intermediate:

Hydroformylation-Based Synthesis

A rhodium-catalyzed approach builds the cyclopentane ring directly:

Photoinduced C–H Sulfination

A novel method using UV light for direct C–H bond functionalization:

- Reagents : Cyclopentane, sodium metabisulfite (Na₂S₂O₅), HCl, allyl bromide.

- Conditions :

- Yield : 45–60%.

Example :

Asymmetric Synthesis and Resolution

Chiral Auxiliary Approach

- Substrate : Cyclopentanesulfonic acid tert-butylamide.

- Resolution : Chiral HPLC with a cellulose-based column (Daicel Chiralpak® IC).

- Enantiomeric Excess : >98%.

Catalytic Asymmetric Sulfonation

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Classical sulfonation | High yield, simple reagents | Requires hazardous ClSO₃H | Industrial |

| Ring-closing | Modular for derivatives | Multi-step, moderate yield | Lab-scale |

| Photoinduced | Direct C–H activation | Low yield, specialized equipment | Research-only |

| Asymmetric synthesis | High enantioselectivity | Costly catalysts | Small-scale |

Key Research Findings

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentanesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Cyclopentanesulfonic acid.

Reduction: Cyclopentylamine.

Substitution: Various substituted cyclopentanesulfonamides.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Cyclopentanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as nucleophilic substitution and coupling reactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Pharmaceutical Development

Drug Development

this compound is being explored as a candidate for drug development due to its ability to inhibit specific enzymes involved in disease processes. For instance, it has been studied as a Janus Kinase (JAK) inhibitor, which could be beneficial in treating conditions such as atopic dermatitis and other inflammatory disorders .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for various applications, including the manufacture of surfactants and polymer additives.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a target enzyme involved in metabolic pathways. This finding highlights its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, underscoring its potential use in treating infections.

Case Study 3: Anti-inflammatory Research

Research exploring the anti-inflammatory properties showed promising results, with this compound reducing inflammatory markers in vitro. This suggests its potential application in managing inflammatory diseases .

Mécanisme D'action

The mechanism of action of cyclopentanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications .

Comparaison Avec Des Composés Similaires

Benzenesulfonamide: Known for its use in diuretics and antibacterial agents.

Methanesulfonamide: Used in the synthesis of pharmaceuticals and agrochemicals.

Tosylamide: Commonly used in organic synthesis as a protecting group.

Uniqueness: Cyclopentanesulfonamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other sulfonamides, making it a valuable compound in drug discovery and development .

Activité Biologique

Cyclopentanesulfonamide is a member of the sulfonamide family, known for its diverse pharmacological activities, including antibacterial and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies and highlighting case studies, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring attached to a sulfonamide group. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

- Inhibition of Enzymatic Activity : this compound acts as a probe for studying enzyme activities and protein interactions. Its sulfonamide group can mimic substrates or inhibitors in enzymatic reactions, influencing pathways critical for cell survival and proliferation.

- Anticancer Activity : Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown selective cytotoxicity against various cancer cell lines, leading to cell cycle arrest and apoptosis.

- Antibacterial Properties : Similar to other sulfonamides, this compound can inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, involved in folate synthesis. This inhibition disrupts DNA replication in bacteria, demonstrating its potential as an antibacterial agent.

1. Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on four human cancer cell lines: A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver). The findings highlighted that certain derivatives induced cell cycle arrest at various phases (G1/S, S, G2/M) and increased the expression of cyclin-dependent kinase inhibitors p21 and p27, leading to enhanced apoptotic activity in cancer cells .

2. Antibacterial Efficacy

In another study focusing on sulfonamide derivatives, this compound was tested against multiple bacterial strains. The results indicated effective inhibition of bacterial growth, supporting its use as a potential therapeutic agent in treating bacterial infections .

Research Findings

Summary of Findings

Research indicates that this compound demonstrates promising biological activities through:

- Selective Cytotoxicity : Effective against specific cancer cell lines with minimal toxicity to normal cells.

- Mechanistic Insights : Involvement in key regulatory pathways such as the cell cycle.

- Potential Therapeutic Applications : As an antibacterial agent targeting folate synthesis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cyclopentanesulfonamide, and what factors influence reaction efficiency?

this compound (C₅H₁₁NO₂S) is typically synthesized via sulfonamide formation reactions. A common approach involves reacting cyclopentylamine with sulfonyl chlorides under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. Yields can be optimized by using bases like triethylamine to neutralize HCl byproducts. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : ¹H NMR (δ ~1.5–2.5 ppm for cyclopentane protons; δ ~3.0 ppm for NH), IR (S=O stretching at ~1150–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 149.

- Elemental Analysis : Validate %C, %H, %N, %S against theoretical values (C: 40.79%, H: 7.53%, N: 9.52%, S: 21.76%) .

Q. How do physicochemical properties (e.g., solubility, logP) of this compound impact experimental design?

this compound is moderately polar (logP ~0.5–1.2), with solubility enhanced in polar aprotic solvents (e.g., DMSO). Pre-formulation studies should assess pH-dependent solubility (e.g., buffer systems from pH 1–10) and stability in biological matrices. Accelerated stability testing (40°C/75% RH) can predict degradation pathways (e.g., hydrolysis) .

Q. What are the best practices for storing this compound to ensure long-term stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological activity?

Computational methods (DFT, molecular dynamics) predict energy-minimized conformers. NMR coupling constants (e.g., J values for chair vs. twist-boat cyclopentane) and X-ray crystallography reveal spatial arrangements. Correlate dominant conformers with receptor-binding assays (e.g., enzyme inhibition) to establish structure-activity relationships .

Q. What mechanisms underlie contradictory reports on this compound’s biological activity?

Use systematic review frameworks (e.g., PICOT: Population [cell lines/animal models], Intervention [dose range], Comparison [controls], Outcome [IC₅₀/EC₅₀], Time [exposure duration]) to evaluate study heterogeneity. Meta-analyses can resolve discrepancies by aggregating data across models and experimental conditions .

Q. How can computational models predict this compound’s reactivity in novel chemical environments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) and reaction pathways (e.g., nucleophilic substitution). Molecular docking (AutoDock Vina) simulates interactions with biological targets, guiding rational drug design .

Q. What strategies optimize this compound’s analytical detection limits in complex matrices?

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 149 → 132) with isotope-labeled internal standards.

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) reduces matrix interference. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) .

Q. How do structural modifications of this compound affect its pharmacokinetic profile?

Derivatize the sulfonamide group (e.g., alkylation, fluorination) and assess ADMET properties:

- Absorption : Caco-2 permeability assays.

- Metabolism : Microsomal stability studies (human liver microsomes).

- Toxicity : Ames test for mutagenicity .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., Hill equation) models dose-response curves. Bayesian meta-analysis integrates prior data to refine EC₅₀ estimates. Principal Component Analysis (PCA) identifies confounding variables (e.g., solvent effects) across studies .

Propriétés

IUPAC Name |

cyclopentanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPASRWWZEIMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405213 | |

| Record name | Cyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-39-8 | |

| Record name | Cyclopentanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.